Cox-2-IN-28

Description

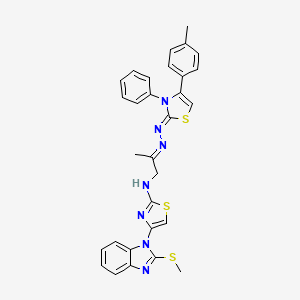

Structure

3D Structure

Properties

Molecular Formula |

C30H27N7S3 |

|---|---|

Molecular Weight |

581.8 g/mol |

IUPAC Name |

N-[(2E)-2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C30H27N7S3/c1-20-13-15-22(16-14-20)26-18-40-30(36(26)23-9-5-4-6-10-23)35-34-21(2)17-31-28-33-27(19-39-28)37-25-12-8-7-11-24(25)32-29(37)38-3/h4-16,18-19H,17H2,1-3H3,(H,31,33)/b34-21+,35-30- |

InChI Key |

XBMMEANMEQOLTB-VSCZWMNHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CS/C(=N\N=C(/C)\CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)/N2C6=CC=CC=C6 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NN=C(C)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)N2C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Cyclooxygenase-2 (COX-2) Inhibitors: A Technical Guide

Disclaimer: The specific compound "Cox-2-IN-28" did not yield specific information in public databases and scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action for the broader class of selective Cyclooxygenase-2 (COX-2) inhibitors, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the biosynthesis of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxanes.[1][2] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[3][4]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate physiological "housekeeping" functions. These include maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and facilitating platelet aggregation.[4][5]

-

COX-2 , in contrast, is typically an inducible enzyme. Its expression is upregulated at sites of inflammation by various stimuli such as cytokines, growth factors, and tumor promoters.[6][7] In these inflammatory settings, COX-2 is the primary driver of prostaglandin production, leading to pain, fever, and swelling.[4][8] However, COX-2 is also constitutively expressed in certain tissues like the brain, kidneys, and reproductive tract, where it plays a role in normal physiological functions.[1]

Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target and inhibit the COX-2 enzyme.[8] By selectively binding to the active site of COX-2, these inhibitors prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostanoids.[4][8] This targeted inhibition reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby exerting potent anti-inflammatory, analgesic, and antipyretic effects.[4] The key advantage of selective COX-2 inhibitors over traditional NSAIDs is their reduced impact on COX-1, which minimizes the risk of gastrointestinal side effects like ulcers and bleeding that are associated with the inhibition of protective prostaglandins in the stomach.[8]

Signaling Pathways

The primary signaling pathway affected by COX-2 inhibitors is the arachidonic acid cascade. The inhibition of COX-2 disrupts the synthesis of key signaling molecules, most notably prostaglandin E2 (PGE2), which plays a critical role in inflammation and pain signaling.

Upon cellular stimulation by pro-inflammatory signals, phospholipase A2 liberates arachidonic acid from the cell membrane.[1] COX-2 then catalyzes the conversion of arachidonic acid to PGH2.[1][2] PGH2 is subsequently converted to various prostanoids by specific synthases; for instance, microsomal prostaglandin E synthase-1 (mPGES-1) converts PGH2 to PGE2.[5] PGE2 then exits the cell and binds to prostanoid E (EP) receptors on the surface of target cells, triggering downstream signaling cascades that lead to the cardinal signs of inflammation.[6] Selective COX-2 inhibitors block the initial step of this cascade, preventing the formation of PGH2 and all subsequent pro-inflammatory prostanoids.

Quantitative Data

The following tables summarize quantitative data related to COX-2 expression and inhibition.

Table 1: COX-1 and COX-2 Protein Expression in Various Tissues and Cells

| Tissue/Cell Type | COX-1 Expression (pmol/mg) | COX-2 Expression (pmol/mg) | Fold Difference (COX-1 vs. COX-2) | Reference |

|---|---|---|---|---|

| F344 Rat Colonic Epithelium | - | - | 28-fold higher COX-1 | [9] |

| Pirc Rat Colonic Epithelium | - | - | 20-fold higher COX-1 | [9] |

| Pirc Rat Colonic Polyps | - | - | 8-fold higher COX-1 | [9] |

| Human Squamous Cell Carcinoma Biopsy | - | - | 11-17-fold higher COX-1 | [9] |

| Raw264.7 Cells (LPS-stimulated) | - | 50.89 | - | [9] |

| SCC9 Cells (LPS-stimulated) | - | 0.09 | - | [9] |

| EOMA Cells (LPS-stimulated) | - | 10.91 | - | [9] |

| Recombinant Human COX-1 Enzyme | 356.35 | - | - | [9] |

| Recombinant Human COX-2 Enzyme | - | 3037.68 | - |[9] |

Table 2: Effect of Celecoxib on COX-2 Expression and PGE2 Production in Raw264.7 Cells

| Celecoxib Concentration | PGE2 Inhibition | COX-2 Expression Decrease | Reference |

|---|---|---|---|

| 0.1 µM | ~100% | No significant change | [9] |

| 1.0 µM | - | 29% | [9] |

| 10 µM | - | 39% |[9] |

Experimental Protocols

The characterization of COX-2 inhibitors involves a variety of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

In Vitro COX Enzyme Activity Assay

Objective: To determine the potency and selectivity of a test compound for inhibiting COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: The cyclooxygenase activity is measured by monitoring the consumption of oxygen during the conversion of arachidonic acid to PGG2, or by detecting the production of prostaglandins (e.g., PGE2) using methods like ELISA or LC-MS.[10]

-

Procedure: a. The test compound is pre-incubated with the COX enzyme in a suitable buffer. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is terminated, and the product (e.g., PGE2) is quantified.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Cell-Based Assay for COX-2 Inhibition

Objective: To assess the ability of a test compound to inhibit COX-2 activity in a cellular context.

Methodology:

-

Cell Line: A cell line that can be induced to express high levels of COX-2 is used, such as macrophage-like cell lines (e.g., RAW 264.7) or certain cancer cell lines.

-

Induction of COX-2: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2.

-

Procedure: a. Cells are treated with various concentrations of the test compound. b. After a pre-incubation period, the cells are stimulated with LPS. c. The cell culture supernatant is collected after a specified time. d. The concentration of PGE2 in the supernatant is measured using an immunoassay (e.g., ELISA).

-

Data Analysis: The IC50 value for the inhibition of PGE2 production is determined.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AOP-Wiki [aopwiki.org]

The Structure-Activity Relationship of COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform which plays a role in gastrointestinal cytoprotection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] This differential expression has made COX-2 an attractive target for the development of selective inhibitors that can provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1][2]

The development of selective COX-2 inhibitors, such as celecoxib, has been a major focus of medicinal chemistry.[3] A deep understanding of the structure-activity relationship (SAR) is crucial for the design of potent and selective inhibitors. This technical guide provides an in-depth overview of the SAR of a prominent class of COX-2 inhibitors, details the experimental protocols for their evaluation, and illustrates the key concepts and workflows. While specific quantitative SAR data for a compound series explicitly named "Cox-2-IN-28" is not publicly available, this guide will utilize the well-characterized 1,5-diarylpyrazole scaffold, to which celecoxib belongs, as a representative example to elucidate the core principles of COX-2 inhibitor SAR.

Core Principles of COX-2 Selectivity

The structural basis for the selective inhibition of COX-2 over COX-1 lies in a key difference in their active sites. The substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 creates a side pocket in the COX-2 active site.[1] Selective inhibitors are designed to possess a bulky substituent that can fit into this side pocket, thereby preventing their binding to the more constricted active site of COX-1. A common feature of many selective COX-2 inhibitors is a diarylheterocyclic scaffold.[1][2] One of the aryl rings often bears a pharmacophore, such as a sulfonamide (-SO2NH2) or a methylsulfone (-SO2Me) group, which is crucial for binding within the active site and contributing to selectivity.[2][4]

Structure-Activity Relationship of 1,5-Diarylpyrazole COX-2 Inhibitors

The 1,5-diarylpyrazole scaffold is a classic example of a diarylheterocycle that has been extensively studied for COX-2 inhibition, leading to the discovery of celecoxib.[5] The general structure consists of a central pyrazole ring with aryl groups at the 1 and 5 positions. The SAR for this class of compounds can be summarized as follows:

-

The 1-Aryl Group: A para-sulfonamide or a similar pharmacophore on the 1-aryl ring is critical for potent and selective COX-2 inhibition. This group interacts with a hydrophilic region within the COX-2 active site.

-

The 5-Aryl Group: The nature of the substituent on the 5-aryl ring can significantly influence potency and pharmacokinetics. Small alkyl groups, such as a methyl group at the para position, are often optimal.

-

The 3-Position of the Pyrazole Ring: Substitution at the 3-position of the pyrazole ring with groups like a trifluoromethyl (-CF3) group can enhance potency.

Quantitative SAR Data for Representative 1,5-Diarylpyrazole Analogs

The following table summarizes the in vitro inhibitory activity of a selection of 1,5-diarylpyrazole analogs against human COX-1 and COX-2. This data is illustrative of the SAR principles discussed above.

| Compound | R1 (at 1-Aryl) | R2 (at 5-Aryl) | R3 (at Pyrazole-3) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | p-SO2NH2 | p-CH3 | CF3 | 15 | 0.04 | 375 |

| Analog 1 | p-SO2NH2 | H | CF3 | >100 | 0.1 | >1000 |

| Analog 2 | p-SO2NH2 | p-F | CF3 | 50 | 0.05 | 1000 |

| Analog 3 | p-SO2CH3 | p-CH3 | CF3 | 10 | 0.15 | 67 |

| Analog 4 | p-SO2NH2 | p-CH3 | H | 25 | 1.2 | 21 |

Note: The IC50 values are representative and compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The evaluation of the potency and selectivity of COX-2 inhibitors relies on robust in vitro and in vivo assays. Below are detailed methodologies for key in vitro experiments.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (measured as thromboxane B2 production) and COX-2 (measured as prostaglandin E2 production) in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Calcium ionophore A23187 for platelet activation (COX-1).

-

Enzyme immunoassay (EIA) kits for TxB2 and PGE2.

Methodology:

-

COX-1 (TxB2 Production):

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

-

Platelet COX-1 is activated by the addition of calcium ionophore A23187.

-

The blood is allowed to clot for 1 hour at 37°C.

-

Serum is separated by centrifugation.

-

The concentration of TxB2 in the serum is determined using an EIA kit.

-

-

COX-2 (PGE2 Production):

-

Aliquots of whole blood are incubated with LPS for 24 hours at 37°C to induce COX-2 expression.

-

The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

-

Plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is determined using an EIA kit.

-

-

Data Analysis:

-

The percentage inhibition of TxB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Purified Enzyme Inhibition Assay

This assay uses purified recombinant human COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a compound.

Objective: To determine the IC50 values of test compounds for the inhibition of purified human COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds dissolved in a suitable solvent.

-

Assay buffer (e.g., Tris-HCl buffer).

-

A method for detecting prostaglandin production (e.g., EIA, fluorescence, or oxygen consumption).

Methodology:

-

The test compound at various concentrations is pre-incubated with the purified COX-1 or COX-2 enzyme in the assay buffer for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is terminated, and the amount of prostaglandin produced is quantified.

-

IC50 values are calculated as described for the whole blood assay.

Visualizations

Signaling Pathway of COX-2 Inhibition

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Cox-2-IN-28 for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-28 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotally implicated in neuroinflammatory processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its application in neuroinflammation research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in preclinical studies targeting neurodegenerative and neurological disorders with an inflammatory component.

Introduction to this compound and its Role in Neuroinflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (PGs). In the central nervous system (CNS), COX-2 is upregulated in response to various stimuli, including cytokines and lipopolysaccharides (LPS), leading to the production of pro-inflammatory PGs such as PGE2. This process is a hallmark of neuroinflammation, a key contributor to the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

This compound is a novel small molecule designed to selectively inhibit the COX-2 enzyme. Its high selectivity for COX-2 over the constitutively expressed COX-1 isoform is advantageous, as it minimizes the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). By specifically targeting COX-2, this compound offers a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects on neuronal function and survival.

Physicochemical Properties and Data

Accurate characterization of a compound's physicochemical properties is fundamental for its application in experimental research. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | N-[(2E)-2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine | [1] |

| CAS Number | 2413565-18-9 | [2] |

| Molecular Formula | C30H27N7S3 | [1] |

| Molecular Weight | 581.8 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=NN=C(C)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)N2C6=CC=CC=C6 | [1] |

| InChI Key | XBMMEANMEQOLTB-VSCZWMNHSA-N | [1] |

Note: A discrepancy in the molecular formula and weight has been noted across different suppliers. The values presented here are from the primary literature source.

Quantitative Biological Data

The biological activity of this compound has been characterized through in vitro enzyme inhibition assays and in vivo models of inflammation.

Table 3.1: In Vitro Enzyme Inhibition

| Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Source |

| COX-2 | 0.054 | 244.63 | [3] |

| COX-1 | 13.21 | [3] | |

| 15-LOX | 2.14 | [3] |

Table 3.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound | Dose (mg/kg) | % Edema Inhibition (3h) | % Edema Inhibition (4h) | Ulcer Index | Source |

| This compound (15c) | 10 | 75 | 85 | 0.5 | [2] |

| Indomethacin | 10 | 63 | 83 | 3.5 | [2] |

| Celecoxib | 10 | 80 | 90 | 0.5 | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding and replicating research.

COX-2 Signaling Pathway in Neuroinflammation

Caption: COX-2 signaling pathway in neuroinflammation and the inhibitory action of this compound.

Experimental Workflow for In Vitro Neuroinflammation Model

Caption: Workflow for evaluating this compound in an in vitro neuroinflammation model.

Detailed Experimental Protocols

The following protocols are adapted from standard methodologies for assessing the efficacy of COX-2 inhibitors in the context of neuroinflammation.

In Vitro COX-2 Inhibition Assay

This protocol is based on the methods described in the primary literature for this compound.[2]

Objective: To determine the IC50 value of this compound for the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme (Sigma-Aldrich, C0858 or equivalent)

-

This compound

-

Arachidonic acid (substrate)

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in COX Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (vehicle, e.g., DMSO).

-

Add the human recombinant COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Immediately begin monitoring the production of prostaglandins using a microplate reader at the appropriate wavelength for the chosen detection probe.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Neuroinflammation Model (LPS-Induced)

This protocol provides a general framework for assessing the anti-neuroinflammatory effects of this compound in a rodent model.

Objective: To evaluate the efficacy of this compound in reducing neuroinflammatory markers in an LPS-induced mouse model.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Tools for tissue collection and processing

Procedure:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Prepare a solution of this compound in the chosen vehicle.

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the mice via oral gavage or intraperitoneal injection.

-

After a specified pre-treatment time (e.g., 1 hour), induce neuroinflammation by administering LPS (e.g., 1 mg/kg) via intraperitoneal injection. A control group should receive sterile saline.

-

At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.

-

Perfuse the mice with ice-cold PBS to remove blood from the brain.

-

Carefully dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).

-

Process the brain tissue for downstream analysis:

-

For cytokine analysis (ELISA): Homogenize the tissue in a suitable lysis buffer.

-

For protein analysis (Western Blot): Prepare protein lysates from the homogenized tissue.

-

For gene expression analysis (RT-qPCR): Extract total RNA from the tissue.

-

For immunohistochemistry: Fix the brain in 4% paraformaldehyde and process for sectioning.

-

Endpoint Analysis:

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and PGE2 in the brain homogenates using ELISA kits.

-

Quantify the expression of COX-2, iNOS, and other inflammatory proteins using Western blotting.

-

Determine the mRNA expression levels of inflammatory genes using RT-qPCR.

-

Assess microglial activation (e.g., Iba1 staining) and neuronal damage through immunohistochemistry.

Conclusion

This compound is a valuable research tool for investigating the role of COX-2 in neuroinflammation. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at developing novel therapeutics for a range of neurological disorders. The data and protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments in the field of neuroinflammation research.

References

- 1. Buy this compound [smolecule.com]

- 2. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Role of Selective COX-2 Inhibitors in Cancer Cell Line Studies: A Technical Guide

Disclaimer: As of November 2025, publicly available research specifically detailing the effects of Cox-2-IN-28 on cancer cell lines is limited. This guide, therefore, provides a comprehensive overview of the role of selective Cyclooxygenase-2 (COX-2) inhibitors in cancer research, drawing upon data from well-characterized and novel inhibitors within this class. The methodologies and signaling pathways described are broadly applicable to the study of selective COX-2 inhibitors in oncology.

Introduction to COX-2 in Carcinogenesis

Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in various types of cancer, including colorectal, breast, lung, and pancreatic cancer.[1] It plays a crucial role in the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2).[2][3] Elevated levels of PGE2 in the tumor microenvironment have been shown to promote cancer cell proliferation, invasion, and angiogenesis, while also suppressing the host's anti-tumor immune response.[2][3] This makes COX-2 a compelling target for cancer therapy and chemoprevention. Selective COX-2 inhibitors are a class of drugs designed to specifically target COX-2, thereby reducing the production of pro-inflammatory and pro-tumorigenic prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4]

Quantitative Data of Selective COX-2 Inhibitors in Cancer Cell Lines

The efficacy of selective COX-2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against the COX-2 enzyme and their anti-proliferative effects on cancer cell lines. The table below summarizes the enzymatic and cellular IC50 values for this compound and other novel selective COX-2 inhibitors found in the literature.

| Compound | Target | IC50 (µM) | Cancer Cell Line | Cellular IC50 (µM) | Reference |

| This compound | COX-2 | 0.054 | - | - | [5][6] |

| COX-1 | 13.21 | - | - | [5][6] | |

| 15-LOX | 2.14 | - | - | [5][6] | |

| Compound 3c | COX-2 | - | Caco-2 | 21.20 | [5] |

| Compound 11 | COX-2 | 0.043-0.049 | MCF-7 | 2.85 | [7] |

| HT-29 | 2.12 | [7] | |||

| Compound 12 | COX-2 | 0.043-0.049 | MCF-7 | - | [7] |

| Compound 15 | COX-2 | 0.043-0.049 | MCF-7 | - | [7] |

| Compound 1 (Pyrazole-pyrazoline hybrid) | - | - | A549 | 2.09 | [6] |

| SiHa | 4.94 | [6] | |||

| COLO205 | 4.54 | [6] | |||

| HepG2 | 4.86 | [6] | |||

| Compound 8 | COX-2 | 0.06 | A549 | 8.9 | [6] |

| HepG2 | 2.37 | [6] | |||

| MCF-7 | 2.69 | [6] |

Table 1: Enzymatic and Anti-proliferative IC50 Values of Selective COX-2 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of various selective COX-2 inhibitors against the COX-2 enzyme and their anti-proliferative effects on different cancer cell lines. A lower IC50 value indicates higher potency.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to evaluate the efficacy of selective COX-2 inhibitors in cancer cell line studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the selective COX-2 inhibitor (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the selective COX-2 inhibitor at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a COX-2 inhibitor on key signaling pathways involved in cancer progression.

Protocol:

-

Protein Extraction: Treat cells with the COX-2 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Selective COX-2 inhibitors exert their anti-cancer effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Figure 1: COX-2 Signaling Pathway in Cancer. This diagram illustrates the central role of COX-2 in converting arachidonic acid to PGE2, which in turn activates pro-tumorigenic signaling pathways such as PI3K/Akt and MAPK/ERK, leading to increased cell proliferation, survival, angiogenesis, and inflammation. This compound acts by inhibiting the enzymatic activity of COX-2.

Figure 2: Induction of Apoptosis by Selective COX-2 Inhibitors. This diagram shows how selective COX-2 inhibitors can induce apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of the caspase cascade.

Conclusion

Selective COX-2 inhibitors represent a promising class of agents for cancer therapy. Their ability to target a key enzyme in the inflammatory and tumorigenic process provides a clear rationale for their use. While specific data on this compound in cancer cell lines is not yet widely available, the established methodologies and known signaling pathways for other selective COX-2 inhibitors provide a robust framework for its future investigation. The in-depth analysis of its effects on cell viability, apoptosis, and key signaling pathways will be crucial in determining its potential as a novel anti-cancer agent.

References

- 1. Expression profiling of mammary carcinoma cell lines: correlation of in vitro invasiveness with expression of CD24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. Functional characterisation of a novel ovarian cancer cell line, NUOC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. COX-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. Cellosaurus cell line NCI-H226 (CVCL_1544) [cellosaurus.org]

A Technical Guide to Cox-2-IN-28: A Selective Inhibitor of Prostaglandin E2 Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cox-2-IN-28, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, and its role in the modulation of prostaglandin E2 (PGE2) production. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers in inflammation, pain, and drug discovery.

Introduction: The Role of COX-2 and Prostaglandin E2 in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostanoids, including prostaglandins.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa.[1][2] In contrast, the COX-2 isoform is typically inducible and is upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[3][4] This upregulation leads to a significant increase in the production of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[5][6]

Selective inhibition of COX-2 is a key therapeutic strategy for managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4][5] this compound is a research compound designed as a potent and selective inhibitor of COX-2, making it a valuable tool for studying the physiological and pathological roles of the COX-2/PGE2 pathway.[2][7][8]

Mechanism of Action of this compound

The primary mechanism of action for this compound is the competitive and selective inhibition of the COX-2 enzyme.[2] Arachidonic acid, released from the cell membrane phospholipids, is the natural substrate for COX enzymes.[3][5] COX-2 catalyzes the conversion of arachidonic acid to the unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2).[5][9] PGH2 serves as the precursor for various prostanoids, and through the action of specific synthases, it is converted to PGE2.[5][9][10]

This compound binds to the active site of the COX-2 enzyme, effectively blocking the entry of arachidonic acid.[2][4] This direct inhibition prevents the synthesis of PGH2 and, consequently, leads to a significant reduction in the production of PGE2.[2] Its selectivity for COX-2 over COX-1 is a key characteristic, reducing the risk of side effects associated with the inhibition of COX-1's homeostatic functions.[2]

Quantitative Data: Potency and Selectivity of this compound

The efficacy of a COX inhibitor is determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity is often expressed as the ratio of IC50 values for COX-1 versus COX-2. This compound has been demonstrated to be a potent inhibitor of COX-2 with significant selectivity over COX-1.

| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | COX-2 | 0.054 | [7][8] |

| COX-1 | 13.21 | [7][8] | |

| 15-LOX | 2.14 | [7][8] |

Table 1: Summary of IC50 values for this compound against COX-1, COX-2, and 15-lipoxygenase (15-LOX).

The data clearly indicates that this compound is substantially more potent against COX-2 than COX-1, with an IC50 value approximately 245-fold lower for COX-2. This high selectivity index underscores its utility as a specific tool for investigating COX-2-mediated pathways.

Experimental Protocols: Measuring PGE2 Inhibition

The following is a generalized protocol for determining the efficacy of this compound in inhibiting PGE2 production in a cell-based assay, followed by quantification using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

4.1. Cell Culture and Treatment

-

Cell Seeding: Plate appropriate cells (e.g., macrophages, synoviocytes, or other cells known to produce PGE2 upon stimulation) in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treatment with Inhibitor: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and enzyme binding.

-

Stimulation: Induce PGE2 production by adding a stimulating agent such as lipopolysaccharide (LPS) or arachidonic acid to the culture medium.

-

Incubation: Incubate the cells for a specific period (e.g., 12-24 hours) to allow for PGE2 synthesis and release into the supernatant.

-

Sample Collection: Collect the cell culture supernatants. If not assayed immediately, store them at -80°C. Samples may need to be centrifuged to remove any cellular debris.[11]

4.2. PGE2 Quantification by Competitive ELISA

Commercial ELISA kits are widely available for the quantitative measurement of PGE2.[11][12] The general principle is a competitive immunoassay.

-

Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's protocol. This includes creating a standard curve with known concentrations of PGE2.

-

Assay Plate Loading: Add standards and collected cell culture supernatants to the wells of the antibody-precoated 96-well plate.

-

Competitive Binding: Add an enzyme-conjugated PGE2 (e.g., alkaline phosphatase-conjugated PGE2) and a specific PGE2 antibody to the wells.[11] During incubation, the free PGE2 in the sample competes with the enzyme-conjugated PGE2 for binding to the limited number of antibody sites.

-

Washing: Wash the plate to remove unbound reagents.[13]

-

Substrate Addition: Add a substrate (e.g., p-nitrophenyl phosphate, pNPP) that reacts with the enzyme conjugate to produce a colored product.[11] The intensity of the color developed is inversely proportional to the amount of PGE2 in the original sample.[11]

-

Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm).[11]

-

Calculation: Calculate the concentration of PGE2 in the samples by interpolating from the standard curve. The percentage of PGE2 inhibition by this compound at each concentration can then be determined relative to the stimulated vehicle control.

Conclusion

This compound is a highly potent and selective inhibitor of the COX-2 enzyme. Its ability to effectively block the synthesis of prostaglandin E2 makes it an invaluable research tool for investigating the complex roles of the COX-2 pathway in inflammation, pain, cancer biology, and neuroinflammatory processes.[2] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for professionals seeking to utilize this compound in their research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. impactfactor.org [impactfactor.org]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]

- 13. arborassays.com [arborassays.com]

The Solubility and Stability of Cox-2-IN-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-28 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical testing, and ensuring reliable experimental outcomes. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific molecule, this guide also presents established experimental protocols for determining these crucial parameters, drawing on methodologies widely accepted for other selective COX-2 inhibitors. Furthermore, this document outlines the COX-2 signaling pathway and provides visual representations of experimental workflows to aid researchers in their study design.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) designed to selectively inhibit the COX-2 isoform over COX-1.[1] This selectivity is advantageous as it can potentially reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] The therapeutic actions of NSAIDs are primarily achieved through the inhibition of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins that mediate inflammation and pain.[2][3] Understanding the solubility and stability of this compound is a critical early step in the drug development process, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing various dosage forms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(2E)-2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine | [1] |

| Molecular Formula | C30H27N7S3 | [1] |

| Molecular Weight | 581.8 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=NN=C(C)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)N2C6=CC=CC=C6 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its bioavailability. Poor aqueous solubility can lead to challenges in formulation and may result in variable absorption.

Known Solubility Data

Currently, specific quantitative solubility data for this compound in a range of solvents is limited in publicly accessible literature. The following data point has been reported:

Table 2: Reported Solubility of this compound

| Solvent | Solubility |

| DMSO | 10 mM |

This indicates that this compound has good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. However, for formulation development, solubility data in aqueous solutions at various pH values and in other pharmaceutically acceptable solvents are essential.

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, acetate buffer at pH 4.5, phosphate buffer at pH 6.8, ethanol, propylene glycol, polyethylene glycol 400)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to equilibrium.[5]

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Data Analysis:

Calculate the mean solubility and standard deviation for this compound in each solvent. The results should be reported in units such as mg/mL or molarity (M).

Stability Profile

The chemical stability of a drug substance is its ability to resist degradation under various environmental conditions. Stability testing is crucial for determining the shelf-life and appropriate storage conditions for the compound.

General Considerations for Stability

For selective COX-2 inhibitors, degradation can occur through hydrolysis, oxidation, and photolysis. Forced degradation studies are typically performed to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under stress conditions (acidic, basic, oxidative, and photolytic) to understand its degradation pathways and to develop a stability-indicating HPLC method.

Materials:

-

This compound solution (e.g., in methanol or acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 3%)

-

Photostability chamber

-

HPLC system

-

pH meter

Procedure:

-

Acid Hydrolysis: Mix a solution of this compound with an equal volume of 1 M HCl. Incubate the mixture at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

-

Base Hydrolysis: Mix a solution of this compound with an equal volume of 1 M NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix a solution of this compound with an equal volume of 3% H2O2. Keep the mixture at room temperature and analyze at various time points.

-

Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples by HPLC at specified intervals.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period and analyze for degradation.

Data Analysis:

The HPLC chromatograms from the stressed samples should be compared to that of an unstressed sample. The appearance of new peaks indicates degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed and unstressed samples.

Signaling Pathway and Visualization

This compound exerts its effect by inhibiting the COX-2 enzyme, which is a central component of the arachidonic acid signaling pathway.

COX-2 Signaling Pathway

The COX-2 enzyme is typically induced in response to inflammatory stimuli.[6] It catalyzes the conversion of arachidonic acid, which is released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2).[7] PGH2 is then further metabolized by various synthases into a range of biologically active prostaglandins (e.g., PGE2, PGI2, PGD2) and thromboxanes (e.g., TXA2), which are key mediators of inflammation, pain, and fever.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. pure.ul.ie [pure.ul.ie]

- 3. cjhp-online.ca [cjhp-online.ca]

- 4. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility enhancement of cox-2 inhibitors using various solvent systems | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Investigation of Off-Target Effects of Cox-2-IN-28

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of off-target effects of the hypothetical selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-28. While selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), the discovery of unforeseen adverse effects, particularly cardiovascular risks, has underscored the critical importance of thorough off-target profiling.[1][2][3][4][5] This document outlines key signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate a robust assessment of the off-target profile of novel COX-2 inhibitors like this compound.

Introduction: The Rationale for Off-Target Investigation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the conversion of arachidonic acid to prostaglandins and other prostanoids.[1][6][7][8] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7][9][10] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation.[7][8][9][10][11] This distinction formed the basis for the development of selective COX-2 inhibitors, aiming to provide anti-inflammatory and analgesic effects without the gastrointestinal side effects of non-selective NSAIDs that inhibit both isoforms.[1][3][12]

However, the experience with drugs like rofecoxib (Vioxx) and valdecoxib (Bextra), which were withdrawn from the market due to increased cardiovascular risks, highlighted that selective COX-2 inhibition can lead to unforeseen and serious off-target effects.[3][12][13] These effects are often attributed to the disruption of the balance between pro-thrombotic thromboxane A2 (TXA2), primarily synthesized via COX-1 in platelets, and anti-thrombotic prostacyclin (PGI2), which is significantly produced by COX-2 in the endothelium.[1][5] A comprehensive investigation into the off-target effects of any new COX-2 inhibitor, such as this compound, is therefore mandatory for a thorough safety assessment.

Key Signaling Pathways

A fundamental understanding of the relevant signaling pathways is crucial for designing and interpreting off-target effect studies.

The Cyclooxygenase (COX) Pathway

The COX pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[1][8][14] PGH2 is a precursor that is further metabolized by various tissue-specific synthases into different prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[10][14][15] These prostanoids then act on their respective G-protein coupled receptors to elicit a wide range of physiological and pathological responses.[14]

Potential Off-Target Signaling Pathways

Off-target effects can arise from interactions with a multitude of other signaling pathways. For COX-2 inhibitors, pathways related to cardiovascular function, renal physiology, and cancer are of particular interest. For instance, some NSAIDs have been shown to interact with downstream effectors of COX-2, independent of their enzymatic inhibition.[1] Furthermore, inhibition of COX-2 can lead to the shunting of arachidonic acid into the 5-lipoxygenase (5-LOX) pathway, increasing the production of pro-inflammatory leukotrienes.[1]

Experimental Protocols for Off-Target Investigation

A multi-pronged approach is necessary to thoroughly investigate the off-target effects of this compound. This should include in vitro biochemical and cell-based assays, as well as in vivo studies.

In Vitro Assays

A broad kinase screen is a crucial first step to identify potential off-target interactions, as many small molecule inhibitors can inadvertently inhibit kinases.

-

Objective: To determine the inhibitory activity of this compound against a large panel of human kinases.

-

Methodology: A competition binding assay, such as KINOMEscan™, can be employed.[16] In this method, the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a decrease in binding in the presence of the test compound indicates an interaction.

-

Data Analysis: Results are typically reported as the percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. A threshold (e.g., >90% inhibition at 10 µM) is usually set to identify significant "hits" for further investigation.

This assay is essential to confirm the intended selectivity of this compound and to quantify its activity against both COX-1 and COX-2.

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and to calculate the selectivity index.

-

Methodology: Commercially available inhibitor screening assay kits can be used.[6][11][17] These assays typically measure the production of a prostanoid, such as prostaglandin F2α (PGF2α) or prostaglandin G2 (PGG2), from arachidonic acid by recombinant human COX-1 or COX-2.[6][17] The assay is performed in the presence of varying concentrations of this compound.

-

Data Analysis: IC50 values are calculated from the dose-response curves. The COX-2 selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Cell-based assays provide a more physiologically relevant context to assess the effects of a compound on cellular processes.[18][19]

-

Human Whole Blood Assay (hWBA): This assay is considered to be a more physiologically relevant in vitro model for assessing COX inhibition as it maintains the cellular interactions and protein binding that occur in vivo.[20]

-

Objective: To measure the inhibition of COX-1 and COX-2 in a human whole blood matrix.

-

Methodology: For COX-1, whole blood is allowed to clot, and the production of thromboxane B2 (a stable metabolite of TXA2) is measured. For COX-2, whole blood is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, and the subsequent production of prostaglandin E2 (PGE2) is measured.[20] These assays are performed in the presence of varying concentrations of this compound.

-

-

Cell Viability and Cytotoxicity Assays:

-

Objective: To assess the general cytotoxicity of this compound on various cell lines.

-

Methodology: Standard assays such as MTT or CCK-8 can be used on a panel of cell lines, including endothelial cells, renal cells, and various cancer cell lines.[19]

-

-

Apoptosis Assays:

-

Objective: To determine if this compound induces programmed cell death.

-

Methodology: Assays that measure caspase activation or use annexin V staining can be employed.[19]

-

-

Signaling Pathway Analysis:

-

Objective: To investigate the effect of this compound on specific signaling pathways identified from the kinase screen or other preliminary data.

-

Methodology: Techniques such as Western blotting to assess protein phosphorylation or reporter gene assays to measure the activity of transcription factors can be used.[18][19]

-

In Vivo Studies

In vivo studies are essential to evaluate the integrated physiological and potential toxicological effects of this compound.

-

Carrageenan-Induced Paw Edema Model: This is a classic model to assess in vivo anti-inflammatory activity.

-

Objective: To confirm the in vivo efficacy of this compound and to observe for any acute adverse effects.

-

Methodology: Inflammation is induced by injecting carrageenan into the paw of a rodent. Paw volume is measured at various time points after administration of this compound or a vehicle control.

-

-

Cardiovascular Safety Assessment:

-

Objective: To evaluate the potential for cardiovascular side effects.

-

Methodology: Telemetry in conscious, unrestrained animals (e.g., dogs or non-human primates) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters over an extended period of dosing. Measurement of biomarkers of cardiac injury (e.g., troponins) and thrombosis (e.g., PGI2 and TXA2 metabolites in urine) is also critical.

-

-

Renal Function Assessment:

-

Gastrointestinal Safety Assessment:

-

Objective: To evaluate the gastrointestinal toxicity of this compound.

-

Methodology: Macroscopic and microscopic examination of the gastric and intestinal mucosa for ulcers and other signs of damage in animals treated with high doses of this compound for an extended period.

-

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.

Table 1: In Vitro COX Isoform Selectivity of this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] |

| Celecoxib | [Insert Data] | [Insert Data] | [Insert Data] |

| Ibuprofen | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Kinase Profiling Hits for this compound (10 µM)

| Kinase Target | % Inhibition | Potential Implication |

| [Kinase 1] | [>90%] | [e.g., Cardiovascular signaling, cell cycle] |

| [Kinase 2] | [>90%] | [e.g., Inflammatory pathways, apoptosis] |

| [Kinase 3] | [>90%] | [e.g., Renal function, ion channel regulation] |

Table 3: In Vivo Cardiovascular Parameters in a Chronic Dog Study

| Treatment Group | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) | Urinary PGI-M (% change from baseline) | Urinary TX-M (% change from baseline) |

| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound (Low Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound (High Dose) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization of Experimental Workflow

Conclusion

The investigation of off-target effects is a non-negotiable aspect of the preclinical development of any new selective COX-2 inhibitor. A systematic and comprehensive approach, as outlined in this guide for the hypothetical compound this compound, is essential to build a robust safety profile and to avoid the pitfalls that have led to the withdrawal of previous drugs in this class. By combining broad in vitro screening with targeted in vivo studies, researchers can gain a thorough understanding of the pharmacological and toxicological properties of a new chemical entity, ultimately leading to the development of safer and more effective anti-inflammatory therapies.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 9. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. caymanchem.com [caymanchem.com]

- 18. news-medical.net [news-medical.net]

- 19. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cox-2-IN-28: A Technical Guide for its Application as a Chemical Probe for Cyclooxygenase-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade and a key target in the development of anti-inflammatory and analgesic therapies. Selective chemical probes are indispensable tools for elucidating the physiological and pathological roles of COX-2. This technical guide provides an in-depth overview of Cox-2-IN-28, a potent and selective inhibitor of COX-2, designed for use as a chemical probe in preclinical research. This document outlines its mechanism of action, key quantitative data, detailed experimental protocols for its use in in-vitro and in-vivo settings, and relevant signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs) that demonstrates high selectivity for the COX-2 isoform over the constitutively expressed COX-1. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs. The primary mechanism of action for this compound is the competitive inhibition of the COX-2 active site, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1] Its utility as a chemical probe stems from its ability to specifically modulate COX-2 activity, enabling researchers to dissect its role in various biological processes, including inflammation, pain, cancer, and neurodegeneration.[1]

Quantitative Data

The potency and selectivity of a chemical probe are paramount. The following tables summarize the key quantitative parameters for this compound, with comparative data for the well-characterized COX-2 inhibitor, Celecoxib.

Table 1: In Vitro Potency and Selectivity of this compound

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Celecoxib | 55 | 15000 | >272 |

Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally. The data for Celecoxib is provided for context.

Table 2: Pharmacokinetic Properties of Representative COX-2 Inhibitors

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Ibuprofen | 80-100 | 98 | 2-4 |

Note: Pharmacokinetic data for this compound is not currently available. Data for the non-selective COX inhibitor Ibuprofen is provided for general comparison.[2] These parameters are critical for designing in vivo studies.

Signaling Pathways

This compound acts by inhibiting the production of prostaglandins, which are key signaling molecules in a complex network. The diagram below illustrates the canonical COX-2 signaling pathway.

Caption: Canonical COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe.

In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic Assay)

This protocol is designed to determine the IC50 values of this compound for both COX-1 and COX-2 enzymes.

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Heme cofactor

-

Tris-HCl buffer (pH 8.0)

-

Arachidonic acid (substrate)

-

This compound

-

Vehicle (e.g., DMSO)

-

96-well microplate

-

ELISA kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based COX-2 Inhibition Assay

This protocol assesses the ability of this compound to inhibit COX-2 activity in a cellular context.

Materials:

-

Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

Vehicle (e.g., DMSO)

-

ELISA kit for PGE2

Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a sufficient time to induce COX-2 expression (e.g., 18-24 hours).

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value as described in the enzymatic assay.

In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)

This protocol evaluates the anti-inflammatory efficacy of this compound in an acute inflammatory model.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound or vehicle orally or intraperitoneally at various doses.

-

After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each dose at each time point compared to the vehicle-treated group.

-

Determine the ED50 (effective dose that causes 50% inhibition) of this compound.

Logical Relationships and Considerations

The utility of this compound as a chemical probe is dependent on a clear understanding of its properties and appropriate experimental design.

Caption: Key considerations for the use of this compound as a chemical probe.

Conclusion

This compound is a valuable tool for researchers investigating the multifaceted roles of COX-2 in health and disease. Its high selectivity allows for the precise interrogation of COX-2 function, minimizing off-target effects associated with non-selective inhibitors. The experimental protocols provided in this guide offer a framework for the robust characterization and application of this compound in both in vitro and in vivo studies. As with any chemical probe, careful experimental design and interpretation of results are essential for generating reliable and reproducible data.

References

An In-depth Technical Guide to the Pharmacokinetics of COX-2 Inhibitors: A Focus on Celecoxib

Introduction

Cyclooxygenase-2 (COX-2) inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme.[1] This selectivity is intended to reduce the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2 enzymes.[1] While the specific compound "Cox-2-IN-28" does not yield public-domain pharmacokinetic data, this guide will provide a comprehensive overview of the pharmacokinetics of a well-characterized and widely used COX-2 inhibitor, celecoxib, as a representative example.

Celecoxib is approved for the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[2][3] Understanding its pharmacokinetic profile is crucial for researchers, scientists, and drug development professionals to optimize its therapeutic use and develop novel COX-2 inhibitors.

Quantitative Pharmacokinetic Data of Celecoxib

The following tables summarize the key pharmacokinetic parameters of celecoxib in humans.

Table 1: Absorption and Distribution of Celecoxib

| Parameter | Value | Reference |

| Bioavailability | 20-40% (less lipophilic) | [4] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | [5] |

| Protein Binding (primarily to albumin) | Extensive | [5] |

| Apparent Volume of Distribution (Vd) | 455 ± 166 L | [5] |

Table 2: Metabolism and Elimination of Celecoxib

| Parameter | Value | Reference |

| Primary Metabolizing Enzyme | Cytochrome P450 (CYP) 2C9 | [5] |

| Elimination Half-life (t½) | Approximately 11 hours | [5] |

| Route of Elimination | Primarily hepatic metabolism | [4] |

| Excretion | Metabolites in urine and feces; <3% as unchanged drug in urine | [5] |

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are essential for the interpretation and replication of study results. The following sections describe typical protocols used in the pharmacokinetic evaluation of celecoxib.

Bioavailability and Bioequivalence Studies

Objective: To determine the rate and extent of absorption of celecoxib from a given dosage form compared to a reference standard.

Methodology:

-

Study Design: Typically a randomized, single-dose, two-period, crossover study in healthy adult volunteers.

-

Drug Administration: Subjects receive a single oral dose of the test formulation and the reference formulation on two separate occasions, with a washout period in between.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of celecoxib are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.

-

Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, and AUC (Area Under the Curve) are calculated from the plasma concentration-time data.

In Vitro Metabolism Studies

Objective: To identify the primary enzymes responsible for the metabolism of celecoxib.

Methodology:

-

Test System: Human liver microsomes or recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4).

-

Incubation: Celecoxib is incubated with the test system in the presence of necessary cofactors (e.g., NADPH).

-

Metabolite Identification: The formation of metabolites is monitored over time using LC-MS/MS.

-

Enzyme Inhibition: Selective chemical inhibitors or antibodies for specific CYP enzymes are used to confirm the contribution of each enzyme to celecoxib metabolism.

Signaling and Metabolic Pathways

COX-2 Inhibition Signaling Pathway

COX-2 inhibitors like celecoxib exert their anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6]

Caption: Mechanism of action of Celecoxib via inhibition of the COX-2 pathway.

Metabolic Pathway of Celecoxib

Celecoxib is primarily metabolized in the liver by the CYP2C9 enzyme, leading to the formation of inactive metabolites that are subsequently excreted.[5]

Caption: Primary metabolic pathway of Celecoxib in the liver.

References

- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]

- 3. txvendordrug.com [txvendordrug.com]